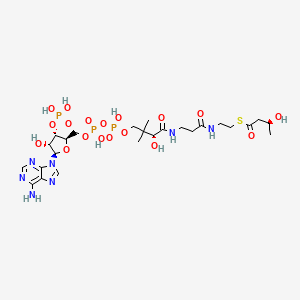

(S)-3-Hydroxybutyryl-CoA

Description

Properties

Molecular Formula |

C25H42N7O18P3S |

|---|---|

Molecular Weight |

853.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxybutanethioate |

InChI |

InChI=1S/C25H42N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |

InChI Key |

QHHKKMYHDBRONY-VKBDFPRVSA-N |

SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Isomeric SMILES |

C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-3-Hydroxybutyryl-CoA: A Metabolic Nexus Interfacing Fermentation and Beta-Oxidation with Bacterial Fatty Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxybutyryl-Coenzyme A ((S)-3HB-CoA) is a pivotal chiral intermediate in several core bacterial metabolic pathways. While not a direct participant in the canonical Type II fatty acid synthesis (FASII) elongation cycle, its metabolic context is deeply intertwined with the initiation of fatty acid chains. This technical guide elucidates the primary roles of (S)-3HB-CoA in butyrate fermentation and the beta-oxidation of fatty acids. It further details the enzymatic reactions governing its synthesis and degradation, provides quantitative kinetic data for key enzymes, and outlines comprehensive experimental protocols for its study. A central focus is the indirect but significant role of (S)-3HB-CoA metabolism in providing short-chain acyl-CoA primers, such as butyryl-CoA, for the FASII system, thereby linking cellular energy and carbon status to membrane biogenesis.

Introduction: Delineating the Role of (S)-3-Hydroxybutyryl-CoA

Bacterial fatty acid synthesis is a critical process for building cellular membranes and serves as a major target for antimicrobial drug development. The canonical FASII pathway utilizes acyl-carrier protein (ACP) thioesters in a repeating four-step elongation cycle. The intermediate analogous to this compound in this pathway is (R)-3-hydroxybutyryl-ACP. In contrast, this compound, a coenzyme A thioester, primarily functions in two distinct, well-characterized pathways:

-

Butyrate Fermentation: In anaerobic bacteria, particularly Clostridia, the formation and subsequent conversion of (S)-3HB-CoA is a key step in the production of butyrate, a short-chain fatty acid (SCFA) crucial for the organism's energy metabolism.

-

Beta-Oxidation: During the catabolism of fatty acids, the hydration of crotonyl-CoA by crotonase (enoyl-CoA hydratase) yields (S)-3HB-CoA, which is then oxidized to acetoacetyl-CoA.

The significance of (S)-3HB-CoA to fatty acid synthesis is indirect but vital. The product of its metabolic pathway, butyryl-CoA, can be utilized by 3-ketoacyl-ACP synthase III (FabH) to prime the FASII cycle, thereby initiating the synthesis of straight, even-numbered fatty acids. This creates a metabolic nexus where byproducts of fermentation or fatty acid degradation can be channeled back into lipid biosynthesis.

Core Metabolic Pathways Involving this compound

The metabolism of (S)-3HB-CoA is governed by a set of reversible enzymatic reactions that connect acetyl-CoA to butyryl-CoA.

Butyrate Fermentation Pathway

In many anaerobic bacteria, such as Clostridium acetobutylicum, (S)-3HB-CoA is an essential intermediate in the conversion of acetyl-CoA to butyrate. This pathway serves as a critical electron sink and a means of ATP generation.

Beta-Oxidation Pathway

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down to generate acetyl-CoA. (S)-3HB-CoA is an intermediate in the degradation of even-numbered fatty acids.

Quantitative Data: Enzyme Kinetics

The enzymatic reactions involving (S)-3HB-CoA are catalyzed by this compound dehydrogenase (Hbd) and Crotonase (Crt). The kinetic parameters of these enzymes are critical for understanding the metabolic flux through these pathways.

Table 1: Kinetic Parameters of this compound Dehydrogenase (Hbd)

Reaction: Acetoacetyl-CoA + NAD(P)H ↔ this compound + NAD(P)⁺

| Bacterial Species | Substrate | Km (µM) | Vmax (U/mg) or kcat (s⁻¹) | Optimal pH | Cofactor | Reference |

| Clostridium beijerinckii NRRL B593 | Acetoacetyl-CoA | 14 | 540 U/mg | ~6.5 | NADH | [1] |

| NADH | 8.6 | 540 U/mg | ~6.5 | NADH | [1] | |

| Clostridium acetobutylicum | Acetoacetyl-CoA | 40 | 129 s⁻¹ | 6.5 | NADH | [2] |

| NADH | 20 | 129 s⁻¹ | 6.5 | NADH | [2] | |

| Nitrosopumilus maritimus SCM1 | (S)-3HB-CoA | 14 | 69.6 U/mg | 9.0 | NAD⁺ | [2][3] |

| Acetoacetyl-CoA | 12 | - | 7.0-7.8 | NADH | [2][3] | |

| Metallosphaera sedula (Msed_1423) | (S)-3HB-CoA | 5 | 14,947 s⁻¹ (kcat/Km) | - | NAD⁺ |

Table 2: Kinetic Parameters of Crotonase (Enoyl-CoA Hydratase)

Reaction: Crotonyl-CoA + H₂O ↔ this compound

| Bacterial Species | Substrate | Km (mM) | Notes | Reference |

| Clostridium acetobutylicum | Crotonyl-CoA | - | Exhibits an extremely high turnover number. Specific for C4-C6 chain lengths. | [4] |

| Escherichia coli | Crotonyl-ACP | 0.025 | Note: This is for the ACP-bound substrate in FASII, not the CoA ester. | |

| Metallosphaera sedula (Msed_0399) | Crotonyl-CoA | 0.1 | Bifunctional enzyme with dehydrogenase activity. |

Experimental Protocols

Accurate investigation of (S)-3HB-CoA requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Synthesis of this compound

Principle: this compound can be synthesized from its free acid using the mixed anhydride method.[3]

Materials:

-

(S)-3-Hydroxybutyric acid

-

Ethyl chloroformate

-

Triethylamine (TEA)

-

Coenzyme A (lithium or sodium salt)

-

Anhydrous Tetrahydrofuran (THF)

-

HPLC system for purification

Protocol:

-

Dissolve (S)-3-hydroxybutyric acid in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add an equimolar amount of TEA, followed by the dropwise addition of an equimolar amount of ethyl chloroformate.

-

Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride.

-

In a separate vessel, dissolve Coenzyme A in a cold aqueous bicarbonate solution (pH ~8).

-

Slowly add the mixed anhydride solution to the Coenzyme A solution while maintaining the pH at ~8 with dilute NaOH.

-

Stir the reaction for 1-2 hours at 4°C.

-

Purify the resulting this compound using reverse-phase HPLC on a C18 column.

-

Lyophilize the collected fractions to obtain the purified product. Confirm identity and purity via mass spectrometry.

Assay of this compound Dehydrogenase (Hbd) Activity

Principle: The activity of Hbd is measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ or the reduction of NAD⁺ to NADH.[1][2]

Workflow Diagram:

Materials:

-

Spectrophotometer capable of reading at 340 nm with temperature control.

-

Quartz cuvettes (1 cm path length).

-

Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH adjusted for the desired reaction direction (e.g., pH 7.8 for oxidation, pH 6.5 for reduction).

-

Substrate: Acetoacetyl-CoA (for reductive direction) or this compound (for oxidative direction).

-

Cofactor: NADH or NAD⁺.

-

Purified Hbd enzyme or cell-free extract.

Protocol (Reductive Direction):

-

Prepare a reaction mixture in a cuvette containing:

-

Assay Buffer (to a final volume of 1 mL).

-

NADH to a final concentration of 0.1-0.2 mM.

-

Acetoacetyl-CoA to a final concentration of 0.1 mM (for standard assay) or varying concentrations for kinetic analysis.

-

-

Incubate the mixture in the spectrophotometer at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

-

Enzyme activity (in U/mL) is calculated as: (ΔA₃₄₀/min * Total Volume) / (ε_NADH * Path Length * Enzyme Volume), where ε_NADH is the molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

Extraction and Quantification of Intracellular Acyl-CoAs

Principle: Due to their low abundance and instability, acyl-CoAs must be rapidly extracted from bacterial cells, typically using a cold organic solvent mixture to quench metabolism and precipitate proteins. Quantification is then achieved by a sensitive method like LC-MS/MS.[5][6]

Materials:

-

Bacterial cell culture.

-

Quenching/Extraction Solution: Acetonitrile/Methanol/Water (40:40:20) or similar, pre-chilled to -20°C or colder.

-

Internal standards (e.g., ¹³C-labeled acyl-CoAs).

-

Centrifuge capable of high speed at 4°C.

-

Vacuum concentrator or nitrogen evaporator.

-

LC-MS/MS system with a C18 reverse-phase column.

Protocol:

-

Quenching and Harvesting: Rapidly harvest a known quantity of bacterial cells (e.g., from 10-50 mL of culture) by centrifugation at 4°C. Quickly discard the supernatant.

-

Extraction: Immediately resuspend the cell pellet in 1-2 mL of ice-cold extraction solution containing internal standards. For robust lysis, bead beating or sonication on ice can be performed.

-

Protein Precipitation: Incubate the mixture at -20°C for at least 30 minutes to ensure complete protein precipitation.

-

Clarification: Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

-

Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

-

Analysis: Analyze the sample using an LC-MS/MS method optimized for short-chain acyl-CoAs. Quantification is performed by comparing the peak area of the analyte to that of its corresponding isotopically labeled internal standard.

Conclusion and Future Directions

This compound stands at a metabolic crossroads, fundamentally linking the catabolic and fermentative pathways of bacteria with the anabolic process of fatty acid synthesis. While it does not participate directly in the FASII elongation cycle, the pathways in which it is a central intermediate are primary sources of butyryl-CoA, a key primer for initiating the synthesis of even-chain fatty acids. This relationship underscores a sophisticated metabolic network that allows bacteria to adapt their membrane composition based on available carbon sources and their energetic state.

For drug development professionals, the enzymes that metabolize (S)-3HB-CoA, particularly in pathogenic anaerobes, represent potential therapeutic targets. Inhibiting Hbd or Crt could disrupt butyrate fermentation, crippling the energy metabolism of these organisms. For researchers and scientists, further exploration into the regulation of flux between beta-oxidation, fermentation, and FASII priming will illuminate novel aspects of bacterial metabolic control. Understanding how bacteria prioritize the fate of the four-carbon unit as either an energy source, a fermentation product, or a building block for membranes remains a compelling area of future investigation.

References

- 1. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG ENZYME: 4.2.1.150 [genome.jp]

- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

(S)-3-Hydroxybutyryl-CoA in Mammals: A Technical Guide to its Core Biological Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxybutyryl-CoA is a pivotal intermediate in mammalian metabolism, primarily recognized for its role in fatty acid β-oxidation and the metabolism of lysine and tryptophan. Beyond its metabolic functions, it serves as the direct precursor for the post-translational modification, lysine β-hydroxybutyrylation (Kbhb), a key epigenetic and regulatory mechanism. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, its role as a signaling molecule through Kbhb, and its implications in health and disease, particularly in cancer and neurodegenerative disorders. This document includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a valuable resource for the scientific community.

Introduction

This compound is the L-enantiomer of 3-hydroxybutyryl-CoA and a fundamental molecule in cellular metabolism.[1] It is an essential intermediate in the breakdown of even-numbered, straight-chain saturated fatty acids through the β-oxidation pathway.[1] Its concentration and metabolism are intrinsically linked to the energy status of the cell. In recent years, the discovery of this compound as the donor for lysine β-hydroxybutyrylation has expanded its known biological significance from a mere metabolic intermediate to a critical regulator of protein function and gene expression.[2] This guide will delve into the multifaceted roles of this compound in mammalian systems.

Metabolic Functions of this compound

The primary metabolic roles of this compound are centered around the catabolism of fatty acids and certain amino acids.

Fatty Acid β-Oxidation

This compound is the substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) in the mitochondrial fatty acid β-oxidation spiral. HADH catalyzes the NAD+-dependent oxidation of this compound to acetoacetyl-CoA.[3] This reaction is a critical step in the sequential shortening of fatty acyl chains, ultimately leading to the production of acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for ATP production.

Amino Acid Metabolism

This compound is also an intermediate in the catabolism of the amino acids lysine and tryptophan, as well as in the fermentation of butyric acid.[1] These pathways converge on the formation of crotonyl-CoA, which is subsequently hydrated to form this compound.

This compound as a Signaling Molecule: Lysine β-Hydroxybutyrylation (Kbhb)

The discovery of lysine β-hydroxybutyrylation (Kbhb) has unveiled a crucial signaling role for this compound. Kbhb is a post-translational modification where a β-hydroxybutyryl group is transferred from β-hydroxybutyryl-CoA to the ε-amino group of a lysine residue on a protein.[2] This modification is dynamically regulated and influences a wide range of cellular processes.

The Kbhb Machinery: Writers and Erasers

Writers: The primary "writers" of Kbhb are lysine acetyltransferases (KATs) with broad substrate specificity, such as p300/CBP.[4] These enzymes can utilize β-hydroxybutyryl-CoA as a substrate to catalyze the β-hydroxybutyrylation of histones and other proteins.[4][5]

Erasers: The removal of Kbhb is carried out by histone deacetylases (HDACs), particularly HDAC1 and HDAC2, which exhibit de-β-hydroxybutyrylase activity.[4] Sirtuins, such as SIRT3, have also been implicated in this process.[5]

Histone β-Hydroxybutyrylation and Gene Regulation

Histone proteins are major targets of Kbhb. The β-hydroxybutyrylation of histone lysine residues, such as H3K9bhb, is associated with active gene transcription.[2] This modification appears to be particularly important in regulating the expression of genes involved in metabolic pathways, especially in response to fasting.[6] During periods of fasting, increased fatty acid oxidation leads to elevated levels of this compound, which in turn promotes histone Kbhb and the transcription of genes necessary for metabolic adaptation.[7]

Role in Disease

Dysregulation of this compound metabolism and Kbhb signaling has been implicated in several diseases.

Cancer

In the context of cancer, Kbhb has been shown to modify key regulatory proteins, including the tumor suppressor p53. β-hydroxybutyrylation of p53 can attenuate its activity by reducing its acetylation, thereby impacting cell cycle arrest and apoptosis.[8][9] This suggests that the metabolic state of a cancer cell, which influences this compound levels, can directly impact the function of crucial tumor suppressors.

Neurodegenerative Diseases

Emerging evidence suggests a link between mitochondrial dysfunction and neurodegenerative diseases like Alzheimer's disease.[10][11][12][13] The ketone body β-hydroxybutyrate, a precursor to this compound, has shown neuroprotective effects.[3] While the direct role of this compound is still under investigation, its influence on mitochondrial metabolism and histone modifications suggests a potential role in modulating neuronal health and resilience to stress.

Quantitative Data

Precise quantification of this compound and the kinetics of its metabolizing enzymes are crucial for understanding its biological roles.

| Parameter | Value | Organism/Tissue | Condition | Reference |

| This compound Dehydrogenase (Nmar_1028) | ||||

| Km for this compound | 19 µM | Nitrosopumilus maritimus | In vitro | [13] |

| Vmax | 98.6 U/mg | Nitrosopumilus maritimus | In vitro | [13] |

| β-hydroxybutyrate Concentration | ||||

| Pre-ischemia | 0.2 nmol/mg tissue | Rat Heart | Aerobic perfusion | [14] |

| Ischemia | 23.9 nmol/mg tissue | Rat Heart | Low-flow ischemia | [14] |

| Reperfusion | 0.7 nmol/mg tissue | Rat Heart | Reperfusion | [14] |

| Serum β-OH butyrate | ||||

| Fed | ~0.1 mM | Mouse | Fed | [7] |

| 16h Fasted | ~1.5 mM | Mouse | Fasted | [7] |

Note: Data on the absolute concentration of this compound and kinetic parameters for mammalian enzymes are limited in the current literature. The provided data for β-hydroxybutyrate serves as a proxy for conditions where this compound levels are likely altered.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of short-chain acyl-CoAs, which can be adapted for this compound.

6.1.1. Acyl-CoA Extraction from Tissues or Cells [15][16][17]

-

Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to quench metabolic activity.

-

Homogenize the frozen sample in a pre-chilled extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).[15]

-

Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) in the extraction buffer for accurate quantification.

-

Centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.[16]

-

Collect the supernatant containing the acyl-CoAs.

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.[16]

-

Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).

6.1.2. LC-MS/MS Analysis [1][15][18]

-

Use a reversed-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.

Proteomics Workflow for Identification of β-Hydroxybutyrylated Proteins[20][21][22][23][24]

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.

-

Enrichment of β-Hydroxybutyrylated Peptides: Use an antibody specific for β-hydroxybutyryl-lysine to immunoprecipitate and enrich for peptides containing this modification.

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by high-resolution tandem mass spectrometry.

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the β-hydroxybutyrylated peptides and the specific sites of modification.

In Vitro Histone β-Hydroxybutyrylation Assay[5]

-

Incubate recombinant histone proteins or octamers with the acyltransferase p300.

-

Add β-hydroxybutyryl-CoA as the donor substrate.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using an antibody specific for β-hydroxybutyryl-lysine.

Dot Blot Assay for Detection of β-Hydroxybutyrylation[4][25][26]

-

Spot serial dilutions of β-hydroxybutyrylated peptides or proteins onto a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a pan-specific anti-Kbhb antibody.[19]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate. The intensity of the dot is proportional to the amount of β-hydroxybutyrylated substrate.

Conclusion and Future Directions

This compound stands at the crossroads of metabolism and cellular regulation. While its role in fatty acid oxidation is well-established, its function as a precursor for lysine β-hydroxybutyrylation has opened new avenues of research into its signaling capabilities. The intricate interplay between cellular energy status, this compound levels, and the regulation of protein function through Kbhb is a rapidly evolving field.

Future research should focus on several key areas. Firstly, the development of robust and sensitive methods for the absolute quantification of this compound in various tissues and cellular compartments under different physiological and pathological conditions is essential. Secondly, a comprehensive characterization of the kinetic parameters of mammalian enzymes that produce and consume this compound is needed. Finally, further elucidation of the downstream signaling pathways affected by this compound-dependent β-hydroxybutyrylation will be critical for understanding its role in health and disease and for identifying potential therapeutic targets within these pathways. The continued exploration of this multifaceted molecule holds great promise for advancing our understanding of cellular metabolism and regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybutyrate methyl ester as a potential drug against Alzheimer's disease via mitochondria protection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hepatic adaptations to maintain metabolic homeostasis in response to fasting and refeeding in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. p53 β-hydroxybutyrylation attenuates p53 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial dysfunction in Alzheimer's disease: Role in pathogenesis and novel therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mitochondria dysfunction in the pathogenesis of Alzheimer’s disease: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Dysfunction in Alzheimer's Disease: A Biomarker of the Future? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Brain histone beta-hydroxybutyrylation couples metabolism with gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Node Attributes | Graphviz [graphviz.org]

- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 18. journals.plos.org [journals.plos.org]

- 19. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

The (S)-3-Hydroxybutyryl-CoA Pathway: A Journey from Metabolic Intermediate to Epigenetic Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxybutyryl-CoA is a pivotal molecule at the crossroads of primary metabolism and cellular regulation. Historically recognized as a key intermediate in fatty acid metabolism and ketone body synthesis, its role has expanded in modern biochemistry to encompass that of a critical signaling molecule with profound effects on gene expression and cellular homeostasis. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical principles of the this compound pathway, tailored for professionals in research and drug development.

Discovery and History: Unraveling a Central Metabolic Hub

The journey to understanding the this compound pathway is intertwined with the broader history of fatty acid metabolism and ketogenesis. The ketogenic diet, first developed in the 1920s for the treatment of epilepsy, provided early clinical evidence of the profound physiological effects of ketone bodies, including 3-hydroxybutyrate (3-HB), the downstream product of this compound.[1][2] Foundational enzymatic studies in the mid-20th century began to piece together the biochemical steps of fatty acid oxidation and ketone body formation. Landmark papers in the 1950s by researchers like Stern, del Campillo, Lehninger, and Wakil laid the groundwork by identifying and characterizing key enzymes such as 3-hydroxybutyryl-CoA epimerase and D(-)-beta-Hydroxybutyryl CoA dehydrogenase, which are central to the interconversion of stereoisomers and the oxidation of fatty acids.[3]

Initially, the pathway was primarily viewed through the lens of energy metabolism, where this compound is an intermediate in the beta-oxidation of fatty acids, leading to the production of acetyl-CoA. In animals, under conditions of low glucose availability, such as fasting or prolonged exercise, the liver synthesizes ketone bodies, with 3-HB being a major component, from acetyl-CoA.[1][4][5][6][7] This process provides a crucial alternative energy source for extrahepatic tissues, including the brain.[5][6]

A paradigm shift occurred with the discovery of 3-HB's role as a signaling molecule. Research, notably by Shimazu et al., revealed that 3-HB is an endogenous inhibitor of histone deacetylases (HDACs).[1] This finding elevated this compound and its derivatives from mere metabolites to key regulators of the epigenome, linking cellular metabolism directly to the control of gene expression.[1][4][8] Subsequent research has further elucidated the intricate signaling roles of 3-HB, including its interaction with specific G-protein-coupled receptors and its influence on inflammation and oxidative stress.[2][9][10]

The Core Pathway: Biosynthesis and Metabolism

The synthesis of this compound is a fundamental process that occurs in the mitochondria of various organisms, including animals, bacteria, and plants.[1] The canonical pathway in animals begins with the condensation of two molecules of acetyl-CoA.

Key Enzymatic Steps:

-

β-Ketothiolase (Thiolase): This enzyme catalyzes the reversible condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

-

This compound Dehydrogenase (HBD): Acetoacetyl-CoA is then reduced to this compound in an NADH-dependent reaction catalyzed by HBD.[11][12] This step is stereospecific, yielding the (S)-enantiomer.

-

Enoyl-CoA Hydratase (Crotonase): In the reverse reaction (beta-oxidation), crotonyl-CoA is hydrated to form this compound.

-

3-Hydroxybutyryl-CoA Epimerase: This enzyme can interconvert the (S) and (R) stereoisomers of 3-hydroxybutyryl-CoA, playing a role in pathways that utilize both forms.[3]

From this compound, the pathway can diverge. In ketogenesis, it is a precursor to the formation of acetoacetate and subsequently 3-hydroxybutyrate. In fatty acid oxidation, it is an intermediate that is further processed to generate acetyl-CoA.

Quantitative Data on Key Enzymes

Understanding the kinetics of the enzymes in the this compound pathway is crucial for modeling metabolic flux and for designing therapeutic interventions. The following table summarizes key kinetic parameters for this compound Dehydrogenase (HBD) from different organisms.

| Enzyme | Organism | Substrate | Km (μM) | Vmax or kcat | Reference |

| This compound Dehydrogenase | Clostridium acetobutylicum | Acetoacetyl-CoA | Slightly lower than wild type for H138A mutant | Significantly lower than wild type for H138A mutant | [12] |

| This compound Dehydrogenase | Clostridium butyricum | Acetoacetyl-CoA | - | Triple mutant (K50A/K54A/L232Y) showed ~5-fold higher activity than wild-type | [11] |

| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | This compound | 75 | 34 μmol min−1 mg−1 | [13] |

| This compound Dehydrogenase | Nitrosopumilus maritimus | This compound | - | - | [14][15] |

Signaling Role of the Pathway: Beyond a Simple Metabolite

The discovery that β-hydroxybutyrate (3-HB), a downstream product of the pathway, acts as a signaling molecule has opened new avenues for research and therapeutic development.

Histone Deacetylase (HDAC) Inhibition

3-HB is a direct inhibitor of class I histone deacetylases (HDACs).[1][4] By inhibiting HDACs, 3-HB promotes the hyperacetylation of histones, which is generally associated with a more open chromatin structure and increased gene transcription.[1] This epigenetic regulation has been shown to impact a wide range of cellular processes, including resistance to oxidative stress through the upregulation of genes like FOXO3A and MT2.[1][16]

Caption: Inhibition of HDACs by 3-Hydroxybutyrate.

Histone β-hydroxybutyrylation

More recently, a novel post-translational modification, histone lysine β-hydroxybutyrylation (Kbhb), has been identified.[17] This modification is directly driven by β-hydroxybutyrate and appears to be distinct from histone acetylation, suggesting another layer of epigenetic control linked to cellular metabolism.[17][18] The enzymes responsible for adding and removing this mark ("writers" and "erasers") are an active area of investigation, with p300/CBP identified as potential writers and HDAC1-3 and SIRT1-3 as potential erasers.[18]

Caption: Histone Lysine β-hydroxybutyrylation (Kbhb) Pathway.

Experimental Protocols

Measurement of this compound Dehydrogenase Activity

Objective: To determine the enzymatic activity of this compound Dehydrogenase (HBD).

Principle: The activity of HBD is measured spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ (or the reverse reaction).

Materials:

-

Purified HBD enzyme

-

100 mM Tris-HCl buffer (pH 7.8)

-

0.5 mM NADH (or NAD+)

-

0.2 mM Acetoacetyl-CoA (or this compound)

-

Spectrophotometer capable of reading at 340 nm

Procedure (Reduction of Acetoacetyl-CoA):

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 7.8) and 0.5 mM NADH.

-

Add the purified HBD enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding 0.2 mM acetoacetyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the enzyme activity.

Procedure (Oxidation of this compound):

-

Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 7.8) and 0.5 mM NAD+.

-

Add the purified HBD enzyme.

-

Initiate the reaction by adding 0.2 mM this compound.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NAD+ reduction is proportional to the enzyme activity.

For Km determination, the concentration of the substrate (acetoacetyl-CoA or this compound) is varied while keeping the other components constant. [14][15]

Immunoblotting for Histone Modifications

Objective: To detect changes in histone acetylation or β-hydroxybutyrylation in response to treatment with 3-HB or other compounds.

Procedure:

-

Cell Culture and Treatment: Culture cells (e.g., HEK293, L6 myotubes) to the desired confluency. Treat cells with Na-R-β-hydroxybutyrate (or other HDAC inhibitors) for a specified time (e.g., 18 hours).

-

Histone Extraction: Harvest the cells and perform acid extraction of histones.

-

SDS-PAGE and Western Blotting: Separate the extracted histones by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the modification of interest (e.g., anti-H3K9/14Ac, anti-H3K9bhb) and a loading control (e.g., anti-total H3).

-

Wash the membrane and incubate with a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using an appropriate substrate (e.g., chemiluminescence).[18]

-

Caption: Workflow for Immunoblotting of Histone Modifications.

Variations of the Pathway in Nature

The core this compound pathway is conserved, but variations exist, particularly in autotrophic organisms. For instance, in some archaea like Metallosphaera sedula and the ammonia-oxidizing thaumarchaeon Nitrosopumilus maritimus, this compound dehydrogenase is a key enzyme in the 3-hydroxypropionate/4-hydroxybutyrate cycle, an autotrophic carbon fixation pathway.[13][14][19] In these organisms, the enzyme functions as part of a larger metabolic network for growth on inorganic carbon.

Conclusion and Future Directions

The this compound pathway has evolved from a textbook example of intermediary metabolism to a central node linking energy status to epigenetic control. For researchers and drug development professionals, this pathway offers a wealth of potential therapeutic targets. The ability of its downstream product, 3-HB, to modulate HDAC activity and histone β-hydroxybutyrylation has implications for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[9][10][20]

Future research will likely focus on several key areas:

-

Elucidating the full complement of "writers," "readers," and "erasers" of histone β-hydroxybutyrylation.

-

Developing specific inhibitors or activators of key enzymes in the pathway for therapeutic purposes.

-

Understanding the tissue-specific roles of the this compound pathway and its signaling outputs.

-

Exploring the crosstalk between histone acetylation and β-hydroxybutyrylation in regulating gene expression.

A deeper understanding of this multifaceted pathway will undoubtedly continue to yield novel insights into cellular physiology and provide new opportunities for therapeutic intervention.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 6. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. β-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and kinetic analyses of a hexameric form of this compound dehydrogenase from Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Function and mechanism of histone β-hydroxybutyrylation in health and disease [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. β-Hydroxybutyrate inhibits histone deacetylase 3 to promote claudin-5 generation and attenuate cardiac microvascular hyperpermeability in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of (S)-3-Hydroxybutyryl-CoA in Clostridium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxybutyryl-CoA stands as a critical intermediate in the central metabolism of various Clostridium species, anaerobic, Gram-positive bacteria renowned for their diverse metabolic capabilities. The fate of this molecule dictates the production of key industrial chemicals and potential bioplastics, including butyrate, butanol, and poly-3-hydroxybutyrate (PHB). Understanding the intricate enzymatic pathways and their regulation is paramount for metabolic engineering efforts aimed at optimizing the production of these valuable compounds. This technical guide provides an in-depth exploration of the metabolic pathways diverging from this compound in Clostridium, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Metabolic Pathways

The metabolic fate of this compound in Clostridium is primarily determined by a set of core enzymatic reactions that channel it towards either acidogenesis (butyrate formation), solventogenesis (butanol production), or storage as polyhydroxybutyrate (PHB).

The Butyrate Fermentation Pathway

In the classic butyrate fermentation pathway, this compound is converted to butyryl-CoA through a two-step process. This pathway is central to the acidogenic phase of clostridial growth.[1][2]

-

Dehydration to Crotonyl-CoA: The enzyme crotonase (EC 4.2.1.55) , also known as 3-hydroxybutyryl-CoA dehydratase, catalyzes the reversible dehydration of this compound to crotonyl-CoA.[3][4]

-

Reduction to Butyryl-CoA: Subsequently, butyryl-CoA dehydrogenase (BCD, EC 1.3.8.1) , an enzyme complex often involving an electron-transferring flavoprotein (Etf), reduces crotonyl-CoA to butyryl-CoA using NADH as the reducing equivalent.[2]

From butyryl-CoA, butyrate is typically formed via two final enzymatic steps catalyzed by phosphotransbutyrylase (Ptb) and butyrate kinase (Buk).[5]

The Butanol Production Pathway

Under conditions that trigger solventogenesis, typically a drop in pH and an accumulation of acids, the metabolic flux can be redirected from butyrate to butanol production. This pathway utilizes the same initial steps as butyrate formation to produce butyryl-CoA. The key differentiating step is the reduction of butyryl-CoA to butanol.

-

Reduction to Butyraldehyde: Butyryl-CoA is reduced to butyraldehyde by a butyraldehyde dehydrogenase (EC 1.2.1.10) .

-

Reduction to Butanol: Finally, butyraldehyde is reduced to n-butanol by a butanol dehydrogenase (EC 1.1.1.n3) .[6]

Poly-3-hydroxybutyrate (PHB) Synthesis

As a mechanism for carbon and energy storage, some Clostridium species can polymerize (R)-3-hydroxybutyryl-CoA into poly-3-hydroxybutyrate (PHB), a biodegradable polyester.[7][8] While the primary intermediate in the butyrate pathway is the (S)-enantiomer, the synthesis of PHB proceeds via the (R)-enantiomer. The production of (R)-3-hydroxybutyryl-CoA from acetoacetyl-CoA is catalyzed by an acetoacetyl-CoA reductase (EC 1.1.1.36) . Subsequently, PHB synthase (EC 2.3.1.-) polymerizes the (R)-3-hydroxybutyryl-CoA monomers.[9] Recombinant Clostridium strains have been engineered to produce PHB by introducing the necessary genes.[10]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in the metabolism of this compound are crucial for understanding and modeling the metabolic flux. The following tables summarize available quantitative data for key enzymes in different Clostridium species.

| Enzyme | Clostridium Species | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Cofactor | Reference |

| 3-Hydroxybutyryl-CoA Dehydrogenase (HBD) | C. acetobutylicum | Acetoacetyl-CoA | - | - | NAD(H) | [1] |

| C. beijerinckii | Acetoacetyl-CoA | 14 | 540 | NAD(H) | [11][12] | |

| NADH | 8.6 | [11][12] | ||||

| C. butyricum | Acetoacetyl-CoA | - | - | NAD(H) | [10][13] | |

| C. kluyveri | Acetoacetyl-CoA | - | - | NAD(P)(H) | [14] | |

| Crotonase (Crt) | C. acetobutylicum | Crotonyl-CoA | 30 | - | - | [15] |

| Hexenoyl-CoA | 130 | - | - | [15] | ||

| Butyryl-CoA Dehydrogenase (BCD) | C. acetobutylicum | Butyryl-CoA | - | - | NAD(H) | [16] |

Metabolic Flux Analysis

Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through the metabolic network. In Clostridium acetobutylicum, the flux distribution between the butyrate and butanol pathways is tightly regulated and dependent on the physiological state of the cell.

| Condition | Flux towards Butyrate (mmol gDCW-1 h-1) | Flux towards Butanol (mmol gDCW-1 h-1) | Clostridium Species | Reference |

| Acidogenic Phase | High | Low | C. acetobutylicum | [1][13] |

| Solventogenic Phase | Low (or net uptake) | High | C. acetobutylicum | [1][13] |

| Butyrate Supplementation (2 g/L) | 5.7 g/L (final conc.) | 14.2 g/L (final conc.) | C. acetobutylicum | [17] |

| Butyrate Supplementation (5 g/L) | 3.8 g/L (final conc.) | 12.7 g/L (final conc.) | C. acetobutylicum | [17] |

Experimental Protocols

Preparation of Cell-Free Extracts

A general protocol for preparing cell-free extracts from Clostridium species for enzyme assays is as follows:

-

Cell Harvesting: Grow Clostridium cells under anaerobic conditions to the desired growth phase (e.g., mid-exponential or stationary phase). Harvest the cells by centrifugation at 4°C.

-

Washing: Wash the cell pellet with a suitable anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol [DTT]) to remove residual medium components. Repeat the washing step.

-

Cell Lysis: Resuspend the washed cell pellet in the same anaerobic buffer. Lyse the cells using a method such as sonication on ice or by passing through a French press. The process should be carried out under a stream of anaerobic gas (e.g., nitrogen or argon) to maintain anoxia.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., >12,000 x g) at 4°C to remove cell debris.

-

Collection: Carefully collect the supernatant, which is the cell-free extract, under anaerobic conditions. This extract can be used immediately for enzyme assays or stored at -80°C for future use.[18]

Enzyme Assays

Enzyme activities are typically determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm. All assays should be performed under strictly anaerobic conditions in sealed cuvettes.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.2 mM NADH

-

Cell-free extract

-

-

Initiation: Start the reaction by adding the substrate, acetoacetyl-CoA, to a final concentration of approximately 0.1 mM.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6.22 mM-1 cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.8)

-

Cell-free extract

-

-

Initiation: Start the reaction by adding the substrate, crotonyl-CoA, to a final concentration of approximately 0.1 mM.

-

Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of crotonyl-CoA.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of crotonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

0.2 mM NADH

-

Cell-free extract

-

-

Initiation: Start the reaction by adding the substrate, crotonyl-CoA, to a final concentration of approximately 0.1 mM.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to NADH oxidation.

-

Calculation: Calculate the enzyme activity as described for the HBD assay.

Quantification of CoA Thioesters by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of intracellular CoA thioesters.[3][19][20][21]

-

Metabolite Quenching and Extraction:

-

Rapidly quench the metabolism of a known quantity of cells by adding a cold solvent mixture (e.g., 60% methanol at -20°C).

-

Centrifuge the cell suspension at low temperature to pellet the cells.

-

Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Include an internal standard, such as a 13C-labeled CoA ester, for accurate quantification.

-

-

Sample Preparation:

-

Lyse the cells in the extraction solvent using methods like bead beating or sonication.

-

Centrifuge to remove cell debris.

-

The supernatant containing the CoA thioesters can be directly analyzed or further purified using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Separate the CoA thioesters using reverse-phase liquid chromatography (LC).

-

Detect and quantify the compounds using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for each CoA ester to ensure high selectivity and sensitivity.

-

-

Data Analysis:

-

Quantify the concentration of each CoA thioester by comparing its peak area to that of the internal standard and a standard curve of known concentrations.

-

Visualizations of Metabolic Pathways and Workflows

Metabolic Pathways

Caption: Metabolic fates of this compound in Clostridium species.

Experimental Workflow for CoA Thioester Analysis

References

- 1. Metabolic flux analysis elucidates the importance of the acid-formation pathways in regulating solvent production by Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. Structural insights into substrate specificity of crotonase from the n-butanol producing bacterium Clostridium acetobutylicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence and arrangement of two genes of the butyrate-synthesis pathway of Clostridium acetobutylicum ATCC 824 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased Butyrate Production in Clostridium saccharoperbutylacetonicum from Lignocellulose-Derived Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anaerobic Production of Poly(3-hydroxybutyrate) and Its Precursor 3-Hydroxybutyrate from Synthesis Gas by Autotrophic Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Parallel labeling experiments validate Clostridium acetobutylicum metabolic network model for (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. docs.nrel.gov [docs.nrel.gov]

- 15. uniprot.org [uniprot.org]

- 16. NAD-independent lactate and butyryl-CoA dehydrogenases of Clostridium acetobutylicum P262 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of butyrate supplementation on butanol production and metabolic behavior in Clostridium acetobutylicum ATCC 824 (pCD07239) -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 18. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (S)-3-Hydroxybutyryl-CoA in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxybutyryl-CoA is a pivotal intermediate in the metabolism of numerous microorganisms, playing a central role in carbon storage, energy metabolism, and the biosynthesis of valuable biopolymers. This technical guide provides a comprehensive overview of the natural occurrence of this compound across diverse microbial taxa, delves into the intricate metabolic pathways governing its synthesis and utilization, and offers detailed experimental protocols for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development, facilitating a deeper understanding and exploration of this key metabolite.

Natural Occurrence and Metabolic Significance

This compound is not a universally distributed metabolite but is found in a wide array of microorganisms, where it primarily functions as a monomer for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable bioplastics.[1][2] It also plays a role in specific carbon fixation pathways in certain archaea.[3]

Role in Polyhydroxyalkanoate (PHA) Biosynthesis

The most well-documented role of this compound is as a precursor for the synthesis of poly(3-hydroxybutyrate) (PHB), the most common type of PHA.[2][4] Microorganisms accumulate PHAs as intracellular carbon and energy storage granules, often in response to nutrient limitation (e.g., nitrogen or phosphorus) in the presence of an excess carbon source.[5][6]

Key microorganisms known to produce PHB via this compound include:

-

Cupriavidus necator (formerly Ralstonia eutropha): A model organism for PHA production, capable of accumulating PHB up to 80% of its cell dry weight.[2][4]

-

Pseudomonas putida : Known for producing medium-chain-length PHAs, but also capable of synthesizing short-chain-length PHAs like PHB.[5][7][8]

-

Bacillus megaterium : One of the first bacteria in which PHB was identified.

-

Escherichia coli (recombinant): Wild-type E. coli does not naturally produce PHAs, but it is a common host for the heterologous expression of PHA biosynthesis genes for industrial production.[9][10]

Involvement in Archaeal Carbon Fixation

In certain autotrophic archaea, this compound is an intermediate in unique carbon fixation cycles. For instance, in the 3-hydroxypropionate/4-hydroxybutyrate cycle of ammonia-oxidizing archaea like Nitrosopumilus maritimus, this compound dehydrogenase catalyzes the oxidation of this compound to acetoacetyl-CoA.[3]

Biosynthetic and Metabolic Pathways

The formation and consumption of this compound are governed by specific enzymatic reactions integrated into the central metabolism of the microorganism.

Biosynthesis of this compound

The primary pathway for the synthesis of this compound involves the condensation of two acetyl-CoA molecules, followed by a reduction step:

-

Thiolase (PhaA) : Catalyzes the reversible condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

This compound Dehydrogenase (PhaB) : An NADPH-dependent reductase that stereospecifically reduces acetoacetyl-CoA to this compound.[4]

This pathway is the initial stage of PHB synthesis.

Utilization of this compound

The primary fate of this compound in PHA-accumulating bacteria is its polymerization into PHB, a reaction catalyzed by PHA synthase (PhaC) .[2] This enzyme links the (S)-3-hydroxybutyryl monomers via ester bonds to form the polymer chain.

In archaeal carbon fixation, this compound is further metabolized. The enzyme This compound dehydrogenase can also catalyze the reverse reaction, oxidizing this compound to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA by a thiolase.[3]

Quantitative Data on Intracellular Concentrations

The intracellular concentration of this compound can vary significantly depending on the microbial species, growth conditions, and the induction of specific metabolic pathways. The following tables summarize available quantitative data.

| Microorganism | Growth Condition | Intracellular Concentration of β-Hydroxybutyryl-CoA (nmol/g dry weight) | Reference |

| Streptomyces albus | Mannitol-based minimal medium | ~0.3 | [11][12] |

| Pseudomonas putida KT2440 Δgcd | Glucose | Decreased 0.6-fold compared to wild-type | [11] |

Note: The data for β-hydroxybutyryl-CoA may not distinguish between the (R) and (S) enantiomers. Further stereospecific analysis would be required for precise quantification of this compound.

| Microorganism | Growth Condition | Intracellular Acyl-CoA Concentrations (nmol/mg dry weight) | Reference |

| Escherichia coli K12 | Aerobic, glucose, exponential phase | Acetyl-CoA: 0.05-1.5 | [13] |

| Escherichia coli K12 | Aerobic, glucose, exponential phase | Malonyl-CoA: 0.01-0.23 | [13] |

Experimental Protocols

Accurate quantification of this compound is crucial for studying its metabolic roles. Below are detailed methodologies for its extraction and measurement.

Extraction of Short-Chain Acyl-CoA Esters from Microbial Cells

This protocol is adapted from established methods for the extraction of CoA esters from bacteria.[11][14][15]

Materials:

-

Quenching solution: 60% methanol, pre-chilled to -40°C

-

Extraction solvent: Acetonitrile/2-propanol (3:1, v/v), pre-chilled to -20°C

-

0.1 M Potassium phosphate buffer, pH 6.7

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching: Rapidly quench metabolic activity by adding a known volume of microbial culture to 2 volumes of ice-cold quenching solution.

-

Cell Harvesting: Centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet with the quenching solution to remove extracellular metabolites. Repeat the centrifugation.

-

Extraction: Resuspend the cell pellet in the pre-chilled extraction solvent. Vortex vigorously for 1 minute.

-

Phase Separation: Add the potassium phosphate buffer and vortex again. Centrifuge at high speed for 5 minutes at 4°C to separate the phases and pellet cell debris.

-

Collection: Carefully collect the supernatant containing the acyl-CoA esters.

-

Drying: Dry the extract using a lyophilizer or vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable buffer for analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0).

Quantification by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

Mobile Phase:

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 4.5

-

Mobile Phase B: Acetonitrile

Procedure:

-

Standard Curve: Prepare a series of dilutions of a known concentration of this compound standard to generate a standard curve.

-

Injection: Inject the reconstituted sample extract and the standards onto the HPLC column.

-

Gradient Elution: Use a suitable gradient of Mobile Phase B to separate the acyl-CoA esters.

-

Mass Spectrometry: Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound will need to be determined based on the instrument.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Spectrophotometric Enzymatic Assay

This assay is based on the oxidation of this compound by a specific dehydrogenase and the concomitant reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.[3][16]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NAD+ solution (10 mM)

-

This compound dehydrogenase (purified)

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a microplate well or a cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD+ solution.

-

Sample Addition: Add the sample extract containing this compound.

-

Initiation: Start the reaction by adding a specific amount of this compound dehydrogenase.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculation: The rate of NAD+ reduction is directly proportional to the concentration of this compound in the sample. Calculate the concentration using a standard curve prepared with known concentrations of this compound.

Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification. It can be synthesized from (S)-3-hydroxybutyric acid and Coenzyme A using the mixed anhydride method.[3]

Visualizations of Pathways and Workflows

Metabolic Pathway: Biosynthesis of PHB from Acetyl-CoA

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PhaD regulator controls the simultaneous expression of the pha genes involved in polyhydroxyalkanoate metabolism and turnover in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of polyhydroxyalkanoate biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced production of D-(-)-3-hydroxybutyric acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 14. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

An In-depth Technical Guide on the Regulation of (S)-3-Hydroxybutyryl-CoA Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxybutyryl-CoA dehydrogenase (HBD), also known as BHBD, is a key oxidoreductase enzyme (EC 1.1.1.157) that plays a pivotal role in various metabolic pathways across different organisms.[1][2] It catalyzes the reversible reduction of acetoacetyl-CoA to this compound, utilizing NAD(P)H as a cofactor.[1] This reaction is a critical step in butanoate metabolism, the biosynthesis of biofuels like n-butanol, and carbon fixation cycles in some autotrophs.[3][4][5][6] Given its central metabolic position, the precise regulation of HBD activity is crucial for cellular homeostasis and has significant implications for biotechnological applications and drug development. This guide provides a comprehensive overview of the current understanding of HBD regulation, focusing on kinetic properties, regulatory mechanisms, and the experimental protocols used for its study.

Enzymatic Reaction and Kinetic Properties

HBD catalyzes the following reversible reaction:

(S)-3-hydroxybutanoyl-CoA + NAD(P)+ ⇌ acetoacetyl-CoA + NAD(P)H + H+[1]

The enzyme's activity is influenced by substrate and cofactor concentrations, pH, and temperature. A summary of the kinetic parameters for HBD from various organisms is presented in the tables below.

Data Presentation: Kinetic Parameters of this compound Dehydrogenase

Table 1: Michaelis-Menten Constants (Km) for Substrates and Cofactors

| Organism | Substrate/Cofactor | Km (µM) | Reference |

| Nitrosopumilus maritimus | This compound | 19 | [7] |

| Nitrosopumilus maritimus | Acetoacetyl-CoA | 26 | [7] |

| Nitrosopumilus maritimus | NAD+ | - | - |

| Nitrosopumilus maritimus | NADH | - | - |

| Metallosphaera sedula | This compound | 5 | [7] |

| Clostridium beijerinckii | Acetoacetyl-CoA | 14 | |

| Clostridium beijerinckii | NADH | 8.6 |

Table 2: Maximum Velocity (Vmax) and Catalytic Efficiency (kcat/Km)

| Organism | Vmax (U/mg protein) | kcat/Km (s-1mM-1) | Reference |

| Nitrosopumilus maritimus (monomeric) | 98.6 (this compound oxidation) | - | [7] |

| Nitrosopumilus maritimus (monomeric) | 144.8 (Acetoacetyl-CoA reduction) | 5271 (for NADH) | [7] |

| Metallosphaera sedula | 96 | - | [7] |

| Clostridium beijerinckii | 540 (Acetoacetyl-CoA reduction) | - |

Regulation of HBD Activity

The activity of HBD is regulated at multiple levels, including allosteric regulation, transcriptional control, and potentially through post-translational modifications, although direct evidence for the latter in HBD is still emerging.

Allosteric Regulation

While specific allosteric inhibitors or activators for this compound dehydrogenase have not been extensively documented, studies on the related enzyme, D-β-hydroxybutyrate dehydrogenase, have revealed a crucial role for phospholipids in modulating its activity. Specifically, lecithin (phosphatidylcholine) has been identified as an essential allosteric activator.[8][9][10][11] Lecithin binding to an allosteric site on the enzyme enhances its affinity for the coenzyme NAD(H), thereby increasing catalytic efficiency.[8][9] This suggests a potential mechanism for regulating HBD activity within the context of the cell membrane, where the lipid environment could influence its function.

References

- 1. 3-Hydroxybutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. NAD(H) in mitochondrial energy transduction: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Control of butanol formation in Clostridium acetobutylicum by transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 8. Cooperativity in lipid activation of 3-hydroxybutyrate dehydrogenase: role of lecithin as an essential allosteric activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coenzyme binding by 3-hydroxybutyrate dehydrogenase, a lipid-requiring enzyme: lecithin acts as an allosteric modulator to enhance the affinity for coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coenzyme binding by 3-hydroxybutyrate dehydrogenase, a lipid-requiring enzyme: lecithin acts as an allosteric modulator to enhance the affinity for coenzyme. | BioGRID [thebiogrid.org]

- 11. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Stereochemistry: A Deep Dive into 3-Hydroxybutyryl-CoA in Metabolic Crossroads

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers new insights into the critical role of 3-hydroxybutyryl-CoA stereochemistry in key metabolic pathways. This whitepaper, targeted at researchers, scientists, and drug development professionals, provides an in-depth analysis of the distinct roles of (S)- and (R)-3-hydroxybutyryl-CoA in fatty acid β-oxidation, ketogenesis, and polyhydroxybutyrate (PHB) synthesis. The guide emphasizes the stereospecificity of the enzymes governing these pathways, presenting a valuable resource for understanding metabolic regulation and identifying potential therapeutic targets.

The guide meticulously details the metabolic fates of the two stereoisomers of 3-hydroxybutyryl-CoA. In mitochondrial β-oxidation, the hydration of trans-2-enoyl-CoA, catalyzed by enoyl-CoA hydratase (crotonase), stereospecifically yields (S)-3-hydroxybutyryl-CoA.[1][2] This S-enantiomer is the exclusive substrate for the subsequent NAD+-dependent oxidation by (S)-3-hydroxyacyl-CoA dehydrogenase to form acetoacetyl-CoA, a central molecule that can either enter the Krebs cycle for energy production or be used in ketogenesis.[3][4][5]

Conversely, the (R)-enantiomer of 3-hydroxybutyryl-CoA is a key intermediate in the biosynthesis of polyhydroxybutyrate (PHB), a biodegradable polymer synthesized by various microorganisms.[6][7] The synthesis of (R)-3-hydroxybutyryl-CoA is typically achieved through the NADPH-dependent reduction of acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA reductase (PhaB).[6][8] The strict stereospecificity of PHA synthase (PhaC) for the R-isomer ensures the formation of the correct polymer structure.[6]

The interconversion between the (S) and (R) enantiomers is catalyzed by 3-hydroxybutyryl-CoA epimerase, an enzyme that plays a crucial role in connecting these distinct metabolic pathways.[9][10][11] This enzymatic racemization allows for the channeling of intermediates between fatty acid degradation and biopolymer synthesis, highlighting a fascinating aspect of metabolic flexibility.

This technical guide provides a thorough examination of the experimental methodologies used to elucidate the stereochemistry of these reactions, alongside a compilation of key quantitative data on enzyme kinetics.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters of pivotal enzymes involved in 3-hydroxybutyryl-CoA metabolism, offering a comparative overview for researchers.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | Coenzyme | Reference |

| This compound Dehydrogenase | Nitrosopumilus maritimus | This compound | 19 | 98.6 | NAD+ | [3][4] |

| This compound Dehydrogenase | Nitrosopumilus maritimus | Acetoacetyl-CoA | - | - | NADH | [3][4] |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | Acetoacetyl-CoA | 14 | 540 | NADH | [12] |

| 3-Hydroxybutyryl-CoA Dehydrogenase | Clostridium beijerinckii | NADH | 8.6 | - | - | [12] |

Table 1: Kinetic parameters of 3-hydroxybutyryl-CoA dehydrogenases.

| Enzyme | Mutant | Relative Enzyme Activity (%) |

| CbHBD | Wild Type | 100 |

| CbHBD | K50A/K54A/L232Y Triple Mutant | ~500 |

Table 2: Relative enzyme activity of Clostridium butyricum 3-hydroxybutyryl-CoA dehydrogenase (CbHBD) and its mutant.[13][14]

Visualizing the Metabolic Pathways

To further clarify the complex interplay of these molecules, the following diagrams, generated using the DOT language, illustrate the core metabolic pathways and experimental workflows.

Caption: Metabolic pathways involving (S)- and (R)-3-hydroxybutyryl-CoA.

Experimental Protocols

A cornerstone of this guide is the detailed presentation of experimental methodologies, providing researchers with actionable protocols for their own investigations.

Synthesis of (S)- and (R)-3-Hydroxybutyryl-CoA

The stereoisomers of 3-hydroxybutyryl-CoA can be synthesized from their corresponding free acids using the mixed anhydride method.[3][4]

Materials:

-

(S)-3-hydroxybutyric acid or (R)-3-hydroxybutyric acid

-

Ethyl chloroformate

-

Triethylamine

-

Coenzyme A (lithium salt)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

High-performance liquid chromatography (HPLC) system for purification

Protocol:

-

Dissolve the respective 3-hydroxybutyric acid enantiomer in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of ethyl chloroformate.

-

Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve Coenzyme A lithium salt in water and adjust the pH to 7.5-8.0 with a suitable base.

-

Slowly add the aqueous CoA solution to the mixed anhydride solution at 0°C with vigorous stirring.

-

Allow the reaction to proceed for 1-2 hours at 0°C.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the desired 3-hydroxybutyryl-CoA stereoisomer using reversed-phase HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Enzyme Assay for this compound Dehydrogenase

The activity of this compound dehydrogenase can be determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm.[3][4]

Materials:

-

Purified this compound dehydrogenase

-

This compound or Acetoacetyl-CoA

-

NAD+ or NADH (or NADP+/NADPH)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.8 for oxidation; can be varied to determine pH optimum)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol for Oxidation of this compound:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD(P)+, and the enzyme solution.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NAD(P)H.

-

Calculate the enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Protocol for Reduction of Acetoacetyl-CoA:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NAD(P)H, and the enzyme solution.

-

Initiate the reaction by adding acetoacetyl-CoA.

-

Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.

-

Calculate the enzyme activity from the initial rate of absorbance change.

For K_m_ Determination:

-

Vary the concentration of one substrate while keeping the concentration of the coenzyme constant (and saturating).

-

Measure the initial reaction rates at each substrate concentration.

-

Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine the K_m_ value.

Caption: General experimental workflows for synthesis and enzyme assays.

This in-depth guide serves as a critical resource for understanding the nuanced roles of 3-hydroxybutyryl-CoA stereoisomers. By providing detailed data, protocols, and visual aids, it aims to facilitate further research and innovation in the fields of metabolic engineering, drug development, and biodegradable polymer production. The precise control of stereochemistry in these pathways underscores the elegance and complexity of cellular metabolism, offering numerous avenues for future scientific exploration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 3. This compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Dehydrogenase From the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Nitrosopumilus maritimus [frontiersin.org]

- 5. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Enzyme-catalyzed poly(3-hydroxybutyrate) synthesis from acetate with CoA recycling and NADPH regeneration in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-3-Hydroxybutanoyl-CoA|High-Purity|For Research [benchchem.com]

- 8. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-hydroxybutyryl-CoA epimerase - Wikipedia [en.wikipedia.org]

- 10. 3-hydroxybutyryl-CoA epimerase - Creative Biogene [microbialtec.com]

- 11. EC 5.1.2.3 [iubmb.qmul.ac.uk]

- 12. Purification and properties of 3-hydroxybutyryl-coenzyme A dehydrogenase from Clostridium beijerinckii ("Clostridium butylicum") NRRL B593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of this compound dehydrogenase from Clostridium butyricum and its mutations that enhance reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Thermodynamic Properties of the (S)-3-Hydroxybutyryl-CoA Dehydrogenase Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract